(5Z)-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a methoxybenzylidene group, and a cyclohexylphenoxyethoxy moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity For example, the synthesis might start with the preparation of the thiazolidinone core, followed by the addition of the methoxybenzylidene group through a condensation reaction
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylidene and phenoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiazolidine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which (5Z)-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar benzophenone structure.
Methylcyclohexane: A saturated hydrocarbon with a cyclohexane ring, similar to the cyclohexyl group in the compound.
Intermetallic Compounds: Although not directly related, these compounds share some structural similarities in terms of complex molecular arrangements.
Uniqueness
What sets (5Z)-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one apart is its unique combination of functional groups and its potential for diverse applications. The presence of the thiazolidinone ring, along with the methoxybenzylidene and cyclohexylphenoxyethoxy groups, provides a distinct chemical profile that can be exploited in various research and industrial contexts.
Properties
Molecular Formula |
C27H31NO4S2 |
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Molecular Weight |
497.7 g/mol |
IUPAC Name |
(5Z)-5-[[4-[2-(4-cyclohexylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H31NO4S2/c1-3-28-26(29)25(34-27(28)33)18-19-9-14-23(24(17-19)30-2)32-16-15-31-22-12-10-21(11-13-22)20-7-5-4-6-8-20/h9-14,17-18,20H,3-8,15-16H2,1-2H3/b25-18- |
InChI Key |
GPADMTQMLRGIED-BWAHOGKJSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCCOC3=CC=C(C=C3)C4CCCCC4)OC)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)OCCOC3=CC=C(C=C3)C4CCCCC4)OC)SC1=S |
Origin of Product |
United States |
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